molecular formula C11H15BrN2 B8667061 1-(4-Bromo-3-methylphenyl)piperazine

1-(4-Bromo-3-methylphenyl)piperazine

Cat. No.: B8667061
M. Wt: 255.15 g/mol
InChI Key: KJFJJQOAKGKVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylphenyl)piperazine is a substituted arylpiperazine compound characterized by a piperazine ring attached to a phenyl group bearing bromo (-Br) and methyl (-CH₃) substituents at the 4- and 3-positions, respectively. The bromo group enhances electron-withdrawing effects, while the methyl group contributes steric bulk, influencing both metabolic stability and receptor binding profiles .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)piperazine

InChI

InChI=1S/C11H15BrN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

KJFJJQOAKGKVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylpiperazine derivatives share a common piperazine core but differ in substituents on the phenyl ring, leading to variations in biological activity, metabolic pathways, and physicochemical properties. Below is a detailed comparison:

Structural and Pharmacological Comparisons

Compound Name Substituents on Phenyl Ring Key Pharmacological Properties Receptor Selectivity/Activity
1-(4-Bromo-3-methylphenyl)piperazine 4-Br, 3-CH₃ Limited direct data; predicted cytotoxicity and serotonergic activity based on structural analogs . Likely 5-HT1B/5-HT2A affinity due to halogen and alkyl groups .
1-(4-Bromophenyl)piperazine (pBPP) 4-Br Psychoactive effects; detected in drug user samples . Binds 5-HT receptors; weaker selectivity compared to halogenated analogs .
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Mixed 5-HT1B/5-HT2C agonist; used in depression/anxiety research . 5-HT2C partial agonist; variable effects on sympathetic nerve activity .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT1B selective agonist (65-fold selectivity over 5-HT1A); used in neuropharmacology . High 5-HT1B affinity; minimal activity at 5-HT2A .
1-(3,4-Methylenedioxyphenyl)piperazine (MDMP) 3,4-O-CH₂-O- (methylenedioxy) Psychoactive metabolite; demethylenation pathway in metabolism . Serotonergic and dopaminergic modulation; structural similarity to MDMA .

Metabolic Stability and Pathways

  • This compound : Predicted to undergo CYP2D6-mediated hydroxylation and CYP3A4-dependent N-dealkylation, similar to other arylpiperazines. Bromo and methyl groups may reduce oxidation rates compared to chloro analogs .
  • mCPP and TFMPP : Rapid N-dealkylation by CYP3A4 to form 1-aryl-piperazines, which retain serotonergic activity. TFMPP’s CF₃ group slows aromatic hydroxylation .
  • pBPP : Likely metabolized via sulfation or glucuronidation of hydroxylated products, as seen in MDBP (1-(3,4-methylenedioxybenzyl)piperazine) .

Cytotoxic and Antibacterial Activity

  • 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit IC₅₀ values <10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells. Substituents like benzoyl chlorides enhance cytotoxicity .
  • This compound: Limited direct data, but bromo substituents in related compounds improve DNA topoisomerase II inhibition .
  • Piperazine-based amides (e.g., 5g-5k) : Bulky aryl groups reduce antibacterial activity, suggesting steric hindrance affects target binding .

Physicochemical Properties

Property This compound mCPP TFMPP pBPP
Molecular Weight (g/mol) 259.16 (base structure) 198.66 230.20 243.12
LogP (Predicted) 3.2–3.5 2.8 3.1 3.0
pKa 8.1–8.5 (piperazine N-H) 8.3 7.9 8.2
Aqueous Solubility Low (bromo group reduces polarity) Moderate Low Low

Data derived from computational predictions and analog studies

Key Research Findings

Receptor Selectivity: The 3-CF₃ group in TFMPP enhances 5-HT1B selectivity, while 3-Cl in mCPP shifts activity toward 5-HT2C. Bromo substituents (as in pBPP) may favor 5-HT1A/5-HT2A interactions .

Metabolic Stability :

  • Arylpiperazines with electron-withdrawing groups (Br, Cl, CF₃) resist CYP2D6-mediated oxidation better than unsubstituted analogs .

Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution of 1-(2-chloroethyl)piperazine with 4-bromo-3-methylthiophenol, similar to sulfonyl derivatives (e.g., CAS 750604-67-2) .

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